molecular formula C10H12N4O4S B086048 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide CAS No. 14052-71-2

4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide

Cat. No. B086048
CAS RN: 14052-71-2
M. Wt: 284.29 g/mol
InChI Key: NDDFJKNVVPFVCT-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide, also known as Nifuroxazide, is a synthetic compound that belongs to the class of nitrofuran antibiotics. It was first synthesized in 1966 and has been used as an antibacterial and antiprotozoal agent in both human and veterinary medicine. Nifuroxazide has been shown to be effective against a wide range of bacterial and protozoal infections, making it a promising candidate for further research.

Mechanism Of Action

4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is believed to exert its antibacterial and antiprotozoal effects by inhibiting the synthesis of bacterial and protozoal proteins. It does this by binding to the bacterial and protozoal ribosome, which is responsible for protein synthesis. This leads to the inhibition of protein synthesis, which ultimately results in the death of the bacteria or protozoa.

Biochemical And Physiological Effects

4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has been shown to have minimal toxicity and is generally well-tolerated by both humans and animals. It is rapidly absorbed in the gastrointestinal tract and is excreted primarily in the urine. 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has been shown to have a low potential for drug interactions and has not been shown to have any significant adverse effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide in laboratory experiments is its broad-spectrum activity against a wide range of bacteria and protozoa. This makes it a useful tool for studying the effects of antibacterial and antiprotozoal agents. However, one limitation of using 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is that it is not effective against all types of bacteria and protozoa. Additionally, the use of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide in laboratory experiments may not accurately reflect its effects in vivo.

Future Directions

There are several areas of future research that could be explored with regards to 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide. One area of interest is the development of new formulations of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide that could improve its efficacy and reduce the risk of resistance. Another area of research is the exploration of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide's potential as an antiviral agent, as some studies have suggested that it may have activity against certain viruses. Finally, more research is needed to fully understand the mechanism of action of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide and its effects on bacterial and protozoal protein synthesis.

Synthesis Methods

The synthesis of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide involves the reaction of 5-nitrofurfural with hydrazine hydrate to form 5-nitrofurfurylhydrazine. This intermediate is then reacted with morpholine-4-carbodithioic acid to form 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide. The synthesis of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has been extensively studied for its antibacterial and antiprotozoal properties. It has been shown to be effective against a wide range of bacteria, including Escherichia coli, Salmonella typhi, Staphylococcus aureus, and Streptococcus pyogenes. 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has also been shown to be effective against protozoal infections, such as Giardia lamblia and Entamoeba histolytica.

properties

CAS RN

14052-71-2

Product Name

4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide

Molecular Formula

C10H12N4O4S

Molecular Weight

284.29 g/mol

IUPAC Name

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carbothioamide

InChI

InChI=1S/C10H12N4O4S/c15-14(16)9-2-1-8(18-9)7-11-12-10(19)13-3-5-17-6-4-13/h1-2,7H,3-6H2,(H,12,19)/b11-7+

InChI Key

NDDFJKNVVPFVCT-YRNVUSSQSA-N

Isomeric SMILES

C1COCCN1C(=S)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

SMILES

C1COCCN1C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-]

Other CAS RN

14052-71-2

synonyms

4-Morpholinecarbothioic acid N'-(5-nitrofurfurylidene) hydrazide

Origin of Product

United States

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